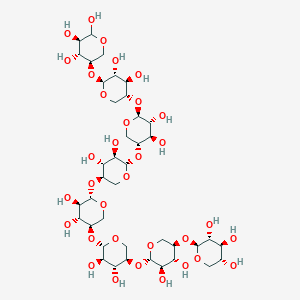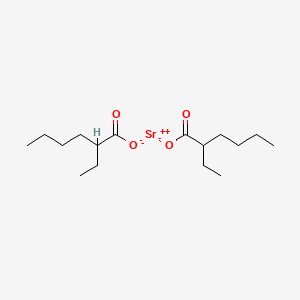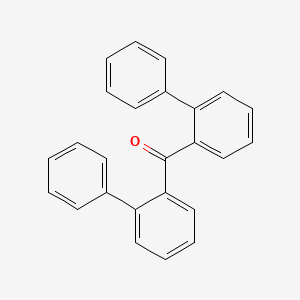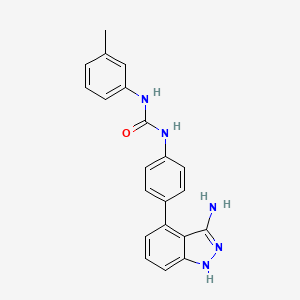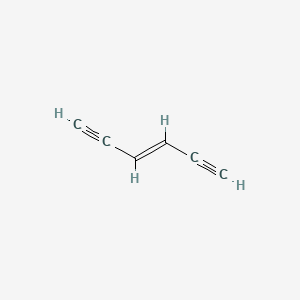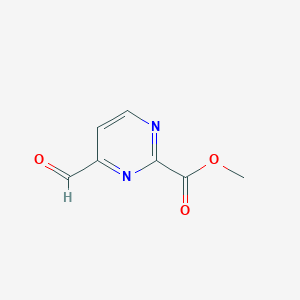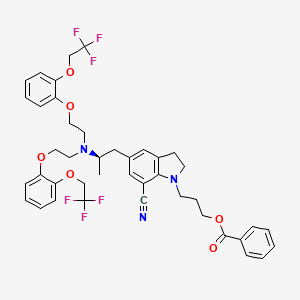
Silodosin Dimer 7-Cyano Benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silodosin Dimer 7-Cyano Benzoate: is a chemical compound with the molecular formula C_25H_32F_3N_3O_4 . It is a derivative of silodosin, which is a selective alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The compound is characterized by its complex structure, which includes a benzoate group and a cyano group attached to an indoline core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin Dimer 7-Cyano Benzoate involves multiple steps, starting with the preparation of key intermediates. One method involves a Friedel-Crafts reaction on indoline and trichloroacetonitrile to obtain a compound, followed by bromination and substitution reactions . The final steps include esterification with benzoyl chloride and salification with L-tartaric acid .
Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and purity. A novel process involves the conversion of a chiral compound, 3-{7-cyano-5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate, to Silodosin, with the removal of N,N-dialkyl impurities at the final stage .
化学反応の分析
Types of Reactions: Silodosin Dimer 7-Cyano Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate or indoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Silodosin Dimer 7-Cyano Benzoate is used in synthetic organic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its interactions with alpha-1 adrenergic receptors. It is used to investigate the mechanisms of receptor binding and signal transduction.
Medicine: The primary application of this compound in medicine is related to its parent compound, silodosin. It is explored for its potential therapeutic effects in treating conditions like BPH and other urinary disorders.
Industry: In the pharmaceutical industry, the compound is used in the development and production of drugs targeting alpha-1 adrenergic receptors. It is also employed in the formulation of various pharmaceutical products.
作用機序
Silodosin Dimer 7-Cyano Benzoate exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype . This binding inhibits the signaling pathways mediated by these receptors, leading to the relaxation of smooth muscle in the prostate and bladder . The compound’s high selectivity for alpha-1A receptors makes it effective in reducing intraurethral pressure and improving urinary flow.
類似化合物との比較
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH treatment.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss treatment.
Doxazosin: An alpha-1 adrenergic receptor antagonist used for hypertension and BPH.
Uniqueness: Silodosin Dimer 7-Cyano Benzoate is unique due to its high selectivity for the alpha-1A adrenergic receptor subtype, which minimizes cardiovascular side effects compared to other alpha-1 antagonists . This selectivity makes it particularly effective for treating urinary symptoms without significantly affecting blood pressure.
特性
分子式 |
C42H43F6N3O6 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC名 |
3-[5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C42H43F6N3O6/c1-30(24-31-25-33-16-18-51(39(33)34(26-31)27-49)17-9-21-55-40(52)32-10-3-2-4-11-32)50(19-22-53-35-12-5-7-14-37(35)56-28-41(43,44)45)20-23-54-36-13-6-8-15-38(36)57-29-42(46,47)48/h2-8,10-15,25-26,30H,9,16-24,28-29H2,1H3/t30-/m1/s1 |
InChIキー |
HBZBJIUNYHMIIU-SSEXGKCCSA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


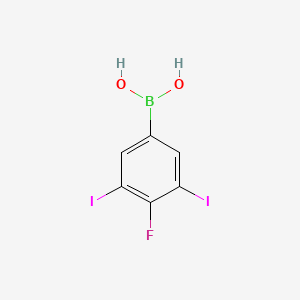

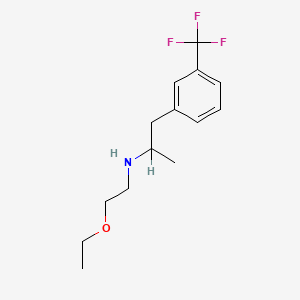
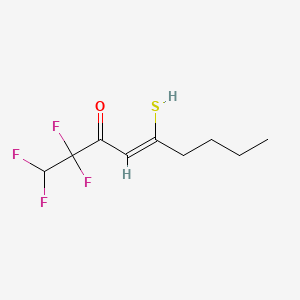
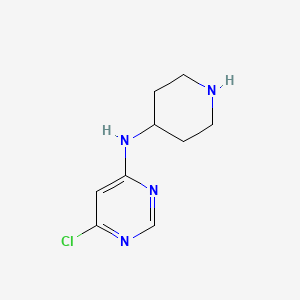
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
